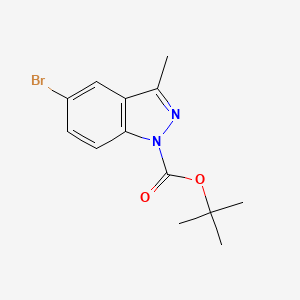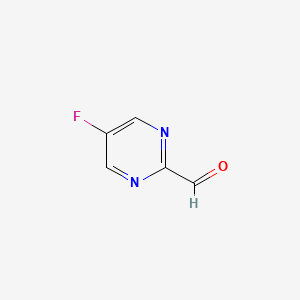![molecular formula C13H18ClNO B1392456 スピロ[クロマン-2,4'-ピペリジン]塩酸塩 CAS No. 400729-14-8](/img/structure/B1392456.png)
スピロ[クロマン-2,4'-ピペリジン]塩酸塩
概要
説明
Spiro[chroman-2,4’-piperidine] hydrochloride is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. It is a member of the spirocyclic compounds, which are characterized by a unique structure where two rings are connected through a single atom. This compound is particularly valued for its potential therapeutic applications and its role as a scaffold in drug design .
科学的研究の応用
Spiro[chroman-2,4’-piperidine] hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of new chemical entities with potential therapeutic benefits.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has shown promise in the development of drugs for treating various diseases, including cancer and neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
作用機序
Target of Action
Spiro[chroman-2,4’-piperidine] hydrochloride is a versatile compound that has been shown to interact with a diverse range of therapeutic targets . The piperidine component of the molecule, due to its conformational flexibility, enables the entire molecular framework to access these diverse targets .
Mode of Action
It is known that the compound is formed by the simultaneous reactions of condensation and cyclization . This unique structure allows it to interact with its targets in a specific manner, leading to various therapeutic effects.
Biochemical Pathways
Spiro[chroman-2,4’-piperidine] hydrochloride is known to affect several biochemical pathways, leading to its diverse pharmacological potential. It has been shown to have antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor properties . The exact biochemical pathways and their downstream effects are subject to ongoing research.
Result of Action
The result of Spiro[chroman-2,4’-piperidine] hydrochloride’s action at the molecular and cellular level is a broad range of therapeutic effects. These include antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor effects . The exact molecular and cellular effects are subject to ongoing research.
生化学分析
Biochemical Properties
Spiro[chroman-2,4’-piperidine] hydrochloride plays a crucial role in biochemical reactions, interacting with a variety of enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as acetyl-CoA carboxylase and soluble epoxide hydrolase, influencing their activity and thereby affecting metabolic pathways . Additionally, it interacts with G-protein-coupled receptors, such as GPR119, which are involved in various signaling pathways . These interactions highlight the compound’s potential in modulating biochemical processes and its relevance in therapeutic applications.
Cellular Effects
The effects of Spiro[chroman-2,4’-piperidine] hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Furthermore, it impacts cell signaling pathways by interacting with receptors and enzymes, leading to changes in cellular responses and functions .
Molecular Mechanism
At the molecular level, Spiro[chroman-2,4’-piperidine] hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and receptors, modulating their activity and influencing downstream signaling pathways . This can result in the inhibition or activation of enzymes, leading to changes in metabolic flux and gene expression patterns . These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Spiro[chroman-2,4’-piperidine] hydrochloride change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, highlighting the importance of understanding its temporal effects in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Spiro[chroman-2,4’-piperidine] hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant adverse effects . At higher doses, toxic or adverse effects may be observed, indicating a threshold beyond which the compound’s safety profile is compromised . These dosage-dependent effects are crucial for determining the optimal therapeutic window for the compound’s use in clinical settings.
Metabolic Pathways
Spiro[chroman-2,4’-piperidine] hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence pathways involving acetyl-CoA carboxylase and soluble epoxide hydrolase, affecting the synthesis and degradation of key metabolites . These interactions highlight the compound’s role in modulating metabolic processes and its potential impact on overall cellular metabolism.
Transport and Distribution
Within cells and tissues, Spiro[chroman-2,4’-piperidine] hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, influencing its therapeutic efficacy . Understanding the transport and distribution mechanisms of the compound is essential for optimizing its delivery and maximizing its therapeutic potential.
Subcellular Localization
The subcellular localization of Spiro[chroman-2,4’-piperidine] hydrochloride is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, enhancing its therapeutic efficacy and minimizing off-target effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[chroman-2,4’-piperidine] hydrochloride typically involves a series of reactions including cyclization and condensation. One common method involves the reaction of chromanone with piperidine under specific conditions to form the spirocyclic structure. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired stereochemistry .
Industrial Production Methods
In an industrial setting, the production of Spiro[chroman-2,4’-piperidine] hydrochloride may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Spiro[chroman-2,4’-piperidine] hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form different derivatives.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .
類似化合物との比較
Similar Compounds
Spiro[chromane-2,4’-piperidine]-4(3H)-one: Another spirocyclic compound with similar structural features but different functional groups.
Spirocyclic oxindoles: These compounds also feature a spirocyclic structure and are used in drug discovery for their biological activities
Uniqueness
Spiro[chroman-2,4’-piperidine] hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to serve as a versatile scaffold in drug design and its potential therapeutic applications make it a compound of significant interest in various fields of research .
特性
IUPAC Name |
spiro[3,4-dihydrochromene-2,4'-piperidine];hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-2-4-12-11(3-1)5-6-13(15-12)7-9-14-10-8-13;/h1-4,14H,5-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLZATQJGJRBEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)OC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400729-14-8 | |
| Record name | 3,4-dihydrospiro[1-benzopyran-2,4'-piperidine] hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol](/img/structure/B1392377.png)



![1-[2-(3-Azetidinyloxy)phenyl]-1-ethanone](/img/structure/B1392385.png)
![1-[2-(3-Piperidinyl)ethyl]azepane dihydrochloride](/img/structure/B1392387.png)
![1-[2-(4-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride](/img/structure/B1392388.png)
![1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylamino)-1-ethanone hydrochloride](/img/structure/B1392389.png)
![1-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-(methylamino)-1-ethanone hydrochloride](/img/structure/B1392390.png)


![1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol](/img/structure/B1392396.png)
